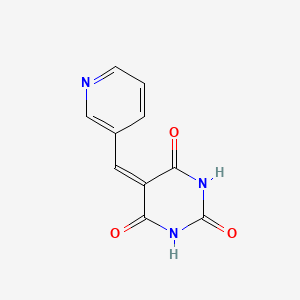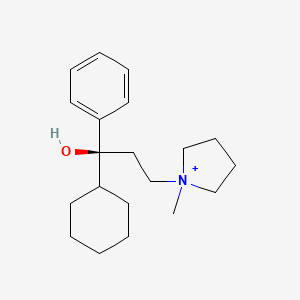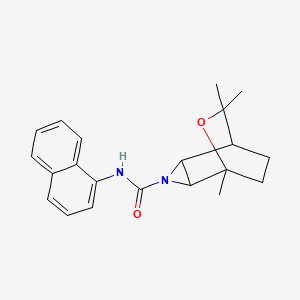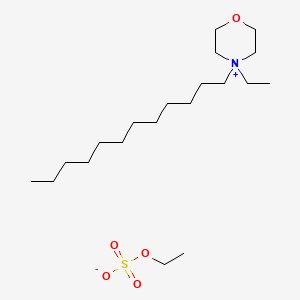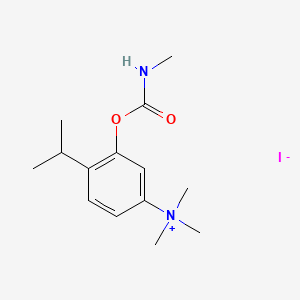
Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate is a quinoline derivative known for its diverse applications in scientific research This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate typically involves the condensation of ethyl 2-amino-3-methylbenzoate with diethylmalonate in the presence of sodium ethoxide. The reaction mixture is refluxed at temperatures between 130-140°C for 72 hours . This method ensures the formation of the quinoline core with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethyl acrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinolinone derivatives, hydroxylated quinolines, and substituted acrylates, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism by which Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing neurotransmission . The pathways involved include the cholinergic signaling pathway, which is crucial for cognitive function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 2-oxo-1,2-dihydroquinoline-3-carboxamides
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl acrylate group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various quinoline-based compounds.
Propriétés
Numéro CAS |
30408-32-3 |
|---|---|
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
ethyl 3-(4-methyl-2-oxoquinolin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(18)8-9-16-13-7-5-4-6-12(13)11(2)10-14(16)17/h4-10H,3H2,1-2H3 |
Clé InChI |
SXEVNHMNWSMJSC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CN1C2=CC=CC=C2C(=CC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



